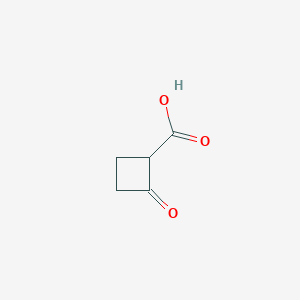
2-Fluoro-2-(5-fluoro-1-benzofuran-2-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-2-(5-fluoro-1-benzofuran-2-yl)acetic acid is a fluorinated benzofuran derivative. Compounds containing benzofuran rings are known for their significant pharmacological properties, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated benzofurans typically involves the selective fluorination of benzofuran derivatives. One common method is the reaction of benzofuran with cesium tetrafluorocobaltate (III), which leads to a mixture of nonaromatic products. Heating these products over nickel gauze at high temperatures yields fluorinated benzofurans . Another method involves the reaction of benzofuran with trifluoromethyl hypofluorite, followed by treatment with ethanolic potassium hydroxide to produce fluorinated benzofuran derivatives .
Industrial Production Methods
Industrial production of fluorinated benzofurans may involve large-scale fluorination reactions using specialized fluorinating agents and catalysts. The use of continuous flow reactors and advanced purification techniques ensures high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-2-(5-fluoro-1-benzofuran-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and various nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-2-(5-fluoro-1-benzofuran-2-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Medicine: Investigated as a potential therapeutic agent due to its enhanced metabolic stability and biological activity.
Industry: Utilized in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Fluoro-2-(5-fluoro-1-benzofuran-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to target proteins and enzymes, leading to increased biological activity. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-5-methylbenzoic acid: Another fluorinated benzofuran derivative with similar pharmacological properties.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: A fluorinated pyridine derivative used in similar applications.
Uniqueness
2-Fluoro-2-(5-fluoro-1-benzofuran-2-yl)acetic acid is unique due to its specific substitution pattern, which enhances its biological activity and metabolic stability compared to other fluorinated benzofuran derivatives. The presence of two fluorine atoms in the structure provides distinct chemical and pharmacological properties.
Eigenschaften
Molekularformel |
C10H6F2O3 |
|---|---|
Molekulargewicht |
212.15 g/mol |
IUPAC-Name |
2-fluoro-2-(5-fluoro-1-benzofuran-2-yl)acetic acid |
InChI |
InChI=1S/C10H6F2O3/c11-6-1-2-7-5(3-6)4-8(15-7)9(12)10(13)14/h1-4,9H,(H,13,14) |
InChI-Schlüssel |
QFWSWRDNPMSHRB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1F)C=C(O2)C(C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


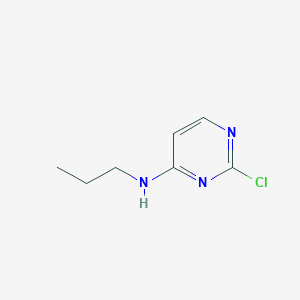
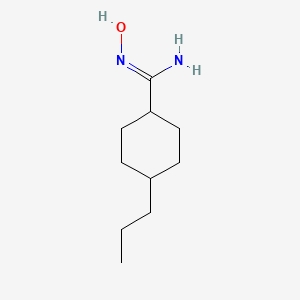
![1'-(Tert-butoxycarbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-4'-carboxylic acid](/img/structure/B13089364.png)

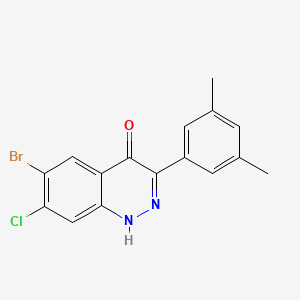

![9-Bromo-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-one](/img/structure/B13089399.png)
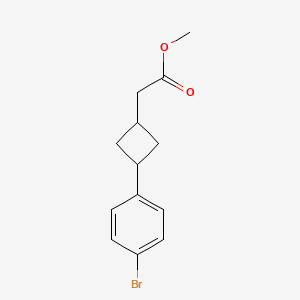
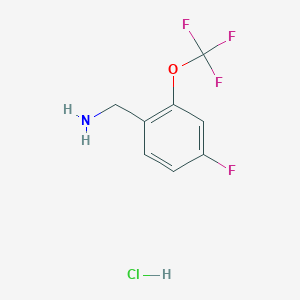
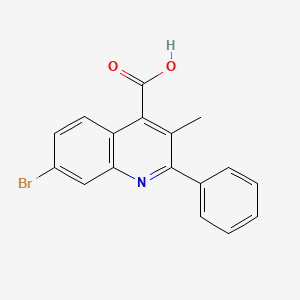
![Benzo[c][1,2,5]thiadiazole-4-carboxamide](/img/structure/B13089421.png)

